molecular formula C14H12N2O B2542427 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile CAS No. 1803566-36-0

2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile

Cat. No.: B2542427
CAS No.: 1803566-36-0
M. Wt: 224.263
InChI Key: PMOYGWJYHNTOON-UHFFFAOYSA-N
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Description

2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile is an organic compound with the molecular formula C14H12N2O. It is a derivative of pyridine, featuring a benzyloxy group at the 6-position and an acetonitrile group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the nitrile group forms 2-[6-(benzyloxy)pyridin-3-yl]ethylamine.

    Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring, depending on the reagents used.

Scientific Research Applications

2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile is unique due to the presence of both a benzyloxy group and an acetonitrile group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2-(6-phenylmethoxypyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-8-12-6-7-14(16-10-12)17-11-13-4-2-1-3-5-13/h1-7,10H,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOYGWJYHNTOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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